molecular formula C16H18N3O4S- B1205501 Ampicillin(1-)

Ampicillin(1-)

Cat. No.: B1205501
M. Wt: 348.4 g/mol
InChI Key: AVKUERGKIZMTKX-NJBDSQKTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin(1-) is a penicillinate anion. It is a conjugate base of an ampicillin.

Scientific Research Applications

Medical Uses

Infectious Diseases Treatment

Ampicillin is primarily indicated for the treatment of various bacterial infections, including:

  • Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
  • Urinary Tract Infections : Commonly used for infections caused by E. coli and Proteus mirabilis.
  • Meningitis : Particularly in cases caused by Neisseria meningitidis.
  • Gastrointestinal Infections : Treats conditions like salmonellosis and shigellosis.
  • Endocarditis : Often combined with an aminoglycoside for enterococcal strains.
  • Sepsis and Otitis Media : Used in severe systemic infections and middle ear infections.

Ampicillin's ability to penetrate the central nervous system makes it particularly effective in treating meningitis, especially when combined with other antibiotics to enhance efficacy against resistant strains .

Prophylactic Applications

Ampicillin is utilized as a prophylactic measure in specific medical scenarios:

  • Preventing Early-Onset Neonatal Infections : Administered to pregnant women who are carriers of group B streptococci during labor to prevent transmission to the newborn .
  • Dental Procedures : Recommended for patients with a history of rheumatic heart disease to prevent infective endocarditis during dental work .

Innovative Formulations

Recent studies have explored novel formulations of ampicillin to enhance its efficacy:

  • Silver Nanoparticle Formulations : Research has shown that combining ampicillin with silver nanoparticles (Amp-AgNps) significantly enhances its antibacterial properties against multidrug-resistant bacteria. This formulation has demonstrated effectiveness against resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) indicating potent activity compared to traditional formulations .
    Bacterial StrainMIC (µg/ml)
    E. coli18.75
    S. aureus9.375
    Pseudomonas aeruginosa20
    Klebsiella pneumoniae28.12

Case Studies

  • Ampicillin Resistance in Newborns :
    A study conducted on newborns revealed risk factors associated with ampicillin-resistant infections, highlighting that prolonged intrapartum antibiotic use significantly correlates with resistance patterns. The incidence of ampicillin-resistant pathogens remained stable over time, suggesting a need for careful antibiotic stewardship in obstetric care .
  • Effectiveness Against Gram-Negative Bacteria :
    A clinical trial involving patients with urinary tract infections treated with ampicillin showed favorable outcomes, particularly for infections caused by susceptible strains of E. coli. The study emphasized the importance of monitoring resistance patterns to optimize treatment regimens .

Properties

Molecular Formula

C16H18N3O4S-

Molecular Weight

348.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1

InChI Key

AVKUERGKIZMTKX-NJBDSQKTSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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